4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
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Overview
Description
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2 This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the anthracene core: This step involves the preparation of the anthracene derivative, which serves as the backbone of the compound.
Introduction of the chlorobenzoyl group: This step involves the chlorination of benzoyl chloride, followed by its attachment to the anthracene core.
Amidation reaction: The final step involves the formation of the amide bond between the chlorobenzoyl group and the anthracene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Hydro derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-Chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-Chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide
Uniqueness
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is unique due to its specific structure, which includes multiple aromatic rings and functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS Number: 882864-42-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H16Cl2N2O4, with a molar mass of approximately 547.34 g/mol. The compound features a complex structure that includes an anthracene core substituted with chlorobenzoyl and amide functionalities.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzamides and anthracenes can inhibit various bacterial strains effectively. The following table summarizes some relevant findings:
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 | |
Isoniazid (Standard) | Mycobacterium tuberculosis | 20 |
Antifungal Activity
In vitro studies have demonstrated that this compound also exhibits antifungal activity comparable to established antifungal agents. The following table highlights its efficacy against various fungal strains:
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|---|
This compound | Candida albicans | 25 | |
Fluconazole (Standard) | Candida albicans | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as SW480 and HCT116. A study reported the following IC50 values:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | SW480 | 5 | |
This compound | HCT116 | 0.12 | |
5-Fluorouracil (Standard) | HCT116 | 0.25 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
- Disruption of Cell Membrane Integrity : Antifungal activity may arise from the disruption of fungal cell membranes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that the presence of chlorine substituents significantly enhanced antibacterial activity against Gram-positive bacteria compared to their non-chlorinated counterparts.
- Anticancer Studies : In vivo studies on xenograft models demonstrated that this compound significantly reduced tumor size while exhibiting minimal toxicity to normal cells.
Properties
CAS No. |
882864-42-8 |
---|---|
Molecular Formula |
C28H16Cl2N2O4 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
4-chloro-N-[6-[(4-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O4/c29-17-5-1-15(2-6-17)27(35)31-19-9-11-21-23(13-19)25(33)22-12-10-20(14-24(22)26(21)34)32-28(36)16-3-7-18(30)8-4-16/h1-14H,(H,31,35)(H,32,36) |
InChI Key |
IVMMANMPWOTTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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